molecular formula C13H14N2O2S B2882101 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline CAS No. 1795462-02-0

8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline

Cat. No.: B2882101
CAS No.: 1795462-02-0
M. Wt: 262.33
InChI Key: VOSKQXMKAPDMKY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline typically involves multi-step organic reactions. The final step involves the alkylation of the sulfanyl group with 2-methylpropyl halide under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .

Scientific Research Applications

8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline can be compared with other nitroquinoline derivatives, such as:

    5-Nitroquinoline: Lacks the sulfanyl and 2-methylpropyl groups, resulting in different chemical and biological properties.

    8-Sulfanyl-5-nitroquinoline: Similar structure but without the 2-methylpropyl group, leading to differences in reactivity and biological activity.

    8-[(2-Methylpropyl)sulfanyl]-quinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

8-(2-methylpropylsulfanyl)-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9(2)8-18-12-6-5-11(15(16)17)10-4-3-7-14-13(10)12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSKQXMKAPDMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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